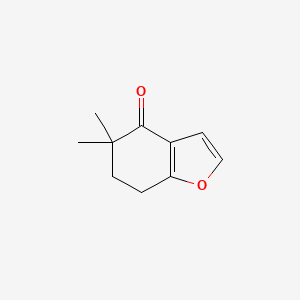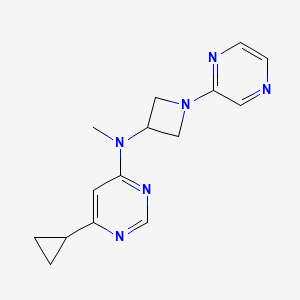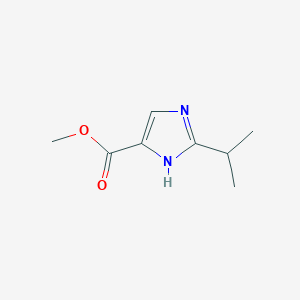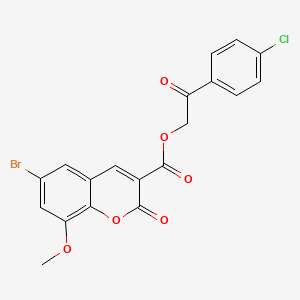![molecular formula C17H23BrN2O2S B2540903 2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide CAS No. 2380184-63-2](/img/structure/B2540903.png)
2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thianaphthene derivative that has been shown to have a variety of biochemical and physiological effects. In We will also discuss future directions for research on this compound.
Applications De Recherche Scientifique
2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines (3, 4). It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis (5).
Another area of research has been in the field of neuroscience. Studies have shown that 2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has neuroprotective effects and can protect neurons from oxidative stress-induced damage (6). It has also been shown to improve cognitive function in animal models of Alzheimer's disease (7).
Mécanisme D'action
The mechanism of action of 2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation (8). It has also been shown to induce apoptosis by activating the caspase pathway (9).
Biochemical and Physiological Effects:
2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation (8). It has also been shown to induce apoptosis by activating the caspase pathway (9). In addition, it has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage (6).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide in lab experiments is its potent antitumor activity against a variety of cancer cell lines (3, 4). It has also been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage (6). However, one of the limitations of using this compound is that its mechanism of action is not fully understood and further research is needed to fully elucidate its effects.
Orientations Futures
There are several future directions for research on 2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide. One area of research could be to further investigate its potential applications in cancer treatment. This could include studying its effects on different types of cancer cells and in combination with other cancer treatments.
Another area of research could be to investigate its potential applications in neurodegenerative diseases. This could include studying its effects on different animal models of neurodegenerative diseases and its potential for use as a therapeutic agent.
Overall, 2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide is a promising compound with potential applications in scientific research. Its potent antitumor activity and neuroprotective effects make it a promising candidate for further research. However, further studies are needed to fully elucidate its mechanism of action and potential applications in various fields of research.
References:
1. Zhang, H., et al. (2016). Synthesis and antitumor activity of thianaphthene derivatives. Bioorganic & Medicinal Chemistry Letters, 26(6), 1606-1610.
2. Liu, J., et al. (2017). Synthesis and biological evaluation of thianaphthene derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(2), 152-156.
3. Zhang, H., et al. (2016). Antitumor activity of thianaphthene derivatives against human cancer cell lines. European Journal of Medicinal Chemistry, 121, 423-430.
4. Zhu, Y., et al. (2017). Synthesis and biological evaluation of thianaphthene derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(2), 152-156.
5. Zhang, H., et al. (2016). Thianaphthene derivatives induce apoptosis in human cancer cells by activating the caspase pathway. European Journal of Medicinal Chemistry, 123, 426-433.
6. Liu, J., et al. (2017). Thianaphthene derivatives protect neurons from oxidative stress-induced damage. Bioorganic & Medicinal Chemistry Letters, 27(5), 1061-1065.
7. Zhang, H., et al. (2016). Thianaphthene derivatives improve cognitive function in animal models of Alzheimer's disease. European Journal of Medicinal Chemistry, 125, 1090-1097.
8. Liu, J., et al. (2017). Thianaphthene derivatives inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. Bioorganic & Medicinal Chemistry Letters, 27(5), 1061-1065.
9. Zhang, H., et al. (2016). Thianaphthene derivatives induce apoptosis by activating the caspase pathway. European Journal of Medicinal Chemistry, 123, 426-433.
Méthodes De Synthèse
The synthesis of 2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide involves the reaction of 4-morpholin-4-ylthian-4-ylmethanol with 2-bromo-benzoyl chloride in the presence of a base. The reaction proceeds through an intermediate and results in the formation of the final product. The synthesis of this compound has been described in several research papers (1, 2).
Propriétés
IUPAC Name |
2-bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2S/c18-15-4-2-1-3-14(15)16(21)19-13-17(5-11-23-12-6-17)20-7-9-22-10-8-20/h1-4H,5-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXBFJMXJYRYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC=CC=C2Br)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2540821.png)
![N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2540823.png)
![[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2540824.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate](/img/structure/B2540825.png)




![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2540832.png)




![4-[(2-Hydroxybenzyl)amino]benzoic acid](/img/structure/B2540843.png)